molecular formula C13H11ClN2 B2377797 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile CAS No. 352549-28-1

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No.: B2377797
CAS No.: 352549-28-1
M. Wt: 230.7
InChI Key: SAEKWFLEYGZHHO-UHFFFAOYSA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a member of the carbazole family, characterized by a fused tricyclic structure with a chlorine atom at the 6th position and a carbonitrile group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with cyanogen bromide under basic conditions to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive carbazole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Uniqueness

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and carboxylic acid counterparts. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEKWFLEYGZHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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